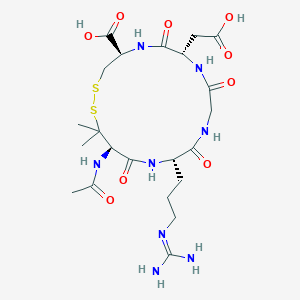

Ac-Pen-Arg-Gly-Asp-Cys

Description

Overview of Arg-Gly-Asp (RGD) Motif in Cell Adhesion

The Arg-Gly-Asp (RGD) sequence is the most prevalent peptide motif responsible for mediating the attachment of cells to the extracellular matrix. wikipedia.org First identified as the cell-binding domain within the protein fibronectin, the RGD motif is now known to be present in numerous other ECM proteins, including vitronectin, fibrinogen, and osteopontin. wikipedia.orgnih.gov

This tripeptide sequence is recognized and bound by a family of transmembrane cell surface receptors known as integrins. nih.gov Integrins are heterodimeric proteins, composed of α and β subunits, that form the physical link between the extracellular environment and the intracellular cytoskeleton. aacrjournals.org The binding of RGD-containing proteins to integrins is a crucial step in initiating signaling cascades that regulate a wide array of cellular behaviors, such as:

Migration: The ability of cells to move through tissues, essential for processes like wound healing and immune response.

Proliferation: The process of cell division and growth.

Differentiation: The process by which a less specialized cell becomes a more specialized cell type.

Survival and Apoptosis: The regulation of programmed cell death.

To date, at least eight of the 24 known human integrin heterodimers have been shown to recognize the RGD sequence. acs.orgtum.de This interaction is fundamental to both normal physiological functions and the progression of various diseases. nih.gov

Significance of Cyclization in Peptide Design for Research

Linear peptides, including the simple RGD tripeptide, often face significant limitations in a biological context. They tend to exhibit low binding affinity, a lack of specificity for particular integrin subtypes, and rapid degradation by proteases. qyaobio.com To overcome these challenges, researchers employ cyclization, a strategy that confers several advantageous properties:

Increased Stability: The cyclic structure protects the peptide from enzymatic degradation by proteases, leading to a longer half-life in biological systems. creative-peptides.comarxiv.org

Enhanced Binding Affinity: By constraining the peptide's conformational flexibility, cyclization reduces the entropic penalty of binding to its target receptor. This pre-organization of the active conformation leads to a higher binding affinity. creative-peptides.combachem.com

Improved Selectivity: The rigid, cyclic structure can be fine-tuned to fit the unique binding pocket of a specific integrin subtype, thereby increasing selectivity and reducing off-target effects. nih.gov The conformation of the RGD motif and its surrounding amino acids are critical determinants of this selectivity. nih.gov

Cyclization can be achieved through various chemical strategies, including the formation of disulfide bonds between two cysteine residues or the creation of an amide bond between the N- and C-termini. creative-peptides.comarxiv.org This structural modification is a cornerstone of modern peptide-based drug design and the development of sophisticated research tools. bachem.comresearchgate.net

Specific Academic Context of Ac-Pen-Arg-Gly-Asp-Cys and Related Peptides

The compound Ac-Pen-Arg-Gly-Asp-Cys is a specific example of a cyclic RGD peptide designed for enhanced conformational rigidity and receptor interaction studies. The "Ac" denotes an acetyl group capping the N-terminus, while "Pen" stands for Penicillamine (B1679230), a non-standard amino acid that is a β,β-dimethyl derivative of Cysteine.

The key structural feature of this peptide is the disulfide bond formed between the Penicillamine at position 1 and the Cysteine at position 5, creating a cyclic structure. The incorporation of Penicillamine is a deliberate design choice intended to impart greater conformational rigidity compared to a standard Cys-Cys cyclized peptide. nih.gov

Research on Ac-Pen-Arg-Gly-Asp-Cys and its analogues has focused on understanding its solution conformation and its interaction with integrin receptors, particularly the fibrinogen receptor (integrin αIIbβ3) and αvβ3. nih.govnih.gov Molecular dynamics simulations and NMR spectroscopy have been employed to characterize its structure, revealing that while the backbone exhibits some flexibility, it is significantly more constrained than its linear counterpart. nih.govnih.gov These studies aim to correlate specific conformational features with binding affinity and selectivity, providing a deeper understanding of the molecular requirements for potent integrin antagonism. nih.gov

The table below summarizes the key components of the Ac-Pen-Arg-Gly-Asp-Cys peptide and their significance in its design.

| Component | Full Name | Role in the Peptide |

| Ac | Acetyl Group | N-terminal capping group, enhances stability. |

| Pen | Penicillamine | Forms a disulfide bond with Cys, creating a conformationally constrained cyclic structure. |

| Arg | Arginine | Part of the core RGD recognition motif. |

| Gly | Glycine (B1666218) | Part of the core RGD recognition motif. |

| Asp | Aspartic Acid | Part of the core RGD recognition motif. |

| Cys | Cysteine | Forms a disulfide bond with Pen, cyclizing the peptide. |

This focused research provides valuable insights into the structure-activity relationships of RGD peptides, guiding the development of more potent and selective integrin-targeting compounds for future biomedical applications.

Structure

3D Structure

Properties

Molecular Formula |

C22H36N8O9S2 |

|---|---|

Molecular Weight |

620.7 g/mol |

IUPAC Name |

(4R,7S,13S,16R)-16-acetamido-7-(carboxymethyl)-13-[3-(diaminomethylideneamino)propyl]-17,17-dimethyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxylic acid |

InChI |

InChI=1S/C22H36N8O9S2/c1-10(31)27-16-19(37)29-11(5-4-6-25-21(23)24)17(35)26-8-14(32)28-12(7-15(33)34)18(36)30-13(20(38)39)9-40-41-22(16,2)3/h11-13,16H,4-9H2,1-3H3,(H,26,35)(H,27,31)(H,28,32)(H,29,37)(H,30,36)(H,33,34)(H,38,39)(H4,23,24,25)/t11-,12-,13-,16+/m0/s1 |

InChI Key |

URHAXURRLXIBMR-WFGGJUAMSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC1(C)C)C(=O)O)CC(=O)O)CCCN=C(N)N |

Canonical SMILES |

CC(=O)NC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSC1(C)C)C(=O)O)CC(=O)O)CCCN=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Ac Pen Arg Gly Asp Cys

Solid-Phase Peptide Synthesis (SPPS) of Linear Precursors

The foundation for synthesizing Ac-Pen-Arg-Gly-Asp-Cys is the assembly of its linear precursor, H-Pen-Arg-Gly-Asp-Cys-OH, using Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly employed method for this purpose due to its use of milder reaction conditions compared to the Boc/Bzl strategy.

The synthesis begins with the C-terminal amino acid, Cysteine, which is anchored to an insoluble polymer resin. A common choice is a Wang resin or a 2-chlorotrityl chloride resin, the latter being particularly advantageous for preparing protected peptide fragments due to the mild acidic conditions required for cleavage. The synthesis proceeds from the C-terminus to the N-terminus through a repeated cycle of two main steps:

Fmoc Deprotection: The temporary Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed using a basic solution, typically 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). This exposes a free amine for the next coupling step.

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed amine. Activation is achieved using coupling reagents that convert the carboxylic acid into a more reactive species. Common activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or, more frequently, aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

This cycle is repeated for each amino acid in the sequence: Aspartic Acid, Glycine (B1666218), Arginine, and finally Penicillamine (B1679230). The reactive side chains of the amino acids must be protected with permanent protecting groups that are stable throughout the synthesis and are only removed during the final cleavage from the resin.

| Amino Acid | α-Amino Protecting Group | Side Chain Protecting Group | Rationale for Side Chain Protection |

| Cysteine (Cys) | Fmoc | Trityl (Trt) | Prevents premature oxidation of the thiol group. |

| Aspartic Acid (Asp) | Fmoc | tert-Butyl (OtBu) | Protects the β-carboxyl group from participating in unwanted side reactions. |

| Arginine (Arg) | Fmoc | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Masks the highly basic guanidinium (B1211019) group to prevent side reactions. |

| Penicillamine (Pen) | Fmoc | Trityl (Trt) | Protects the thiol group, similar to Cysteine. |

After the final amino acid (Penicillamine) is coupled, the linear peptide remains anchored to the resin, fully protected except for the N-terminal amine of Penicillamine. This precursor is then ready for N-terminal acetylation and subsequent cyclization.

Strategies for Macrocyclization

Macrocyclization is a critical step that imparts conformational rigidity to the peptide, which can enhance its binding affinity for target receptors and increase its stability against enzymatic degradation. researchgate.net For Ac-Pen-Arg-Gly-Asp-Cys, the primary method of cyclization is through the formation of a disulfide bridge.

Disulfide Bridge Formation Between Penicillamine and Cysteine

The most direct and common strategy for cyclizing this peptide is the formation of an intramolecular disulfide bond between the thiol side chains of Penicillamine and Cysteine. This process involves the oxidation of the two sulfhydryl (-SH) groups to form a disulfide (S-S) linkage.

The process typically begins after the linear peptide is cleaved from the solid support. The cleavage cocktail, usually a strong acid like trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane (B1312306) (TIS) and water), removes the side-chain protecting groups (Pbf, OtBu, and Trt) simultaneously with cleavage from the resin. This yields the fully deprotected linear peptide (Ac-Pen-Arg-Gly-Asp-Cys) with free thiol groups on Pen and Cys.

The cyclization is then performed in a dilute solution to favor intramolecular reaction over intermolecular dimerization or oligomerization. Several oxidation methods can be employed:

Air Oxidation: This is one of the simplest methods, where the linear peptide is dissolved in a slightly basic aqueous buffer (pH ~8-8.5) and stirred while exposed to atmospheric oxygen. researchgate.netcreative-proteomics.com The reaction can be slow, sometimes taking hours or days to reach completion.

Iodine (I₂) Oxidation: A faster and more controlled method involves the use of iodine as an oxidant. researchgate.netnih.gov The reaction is typically performed in an aqueous/organic solvent mixture (e.g., methanol (B129727) or acetic acid) and proceeds rapidly. Excess iodine must be quenched after the reaction, often with a solution of sodium thiosulfate (B1220275) or ascorbic acid.

Other Oxidants: Other reagents like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or dimethyl sulfoxide (B87167) (DMSO) can also be used to facilitate disulfide bond formation.

Research has shown an interesting orthogonality in disulfide pairing between Cysteine and Penicillamine. Under conditions that allow for disulfide shuffling (equilibrium), the formation of a Cys-Pen hetero-disulfide bond is often thermodynamically favored over the formation of Cys-Cys or Pen-Pen homo-disulfides. nih.govplos.org This inherent preference can facilitate a high yield of the desired cyclic monomer.

Alternative Intramolecular Cyclization Approaches

While disulfide bridging is the intended cyclization method for Ac-Pen-Arg-Gly-Asp-Cys, other strategies are widely used in the synthesis of related cyclic RGD peptides and could theoretically be applied by modifying the precursor. These alternatives create different types of cyclic backbones with distinct chemical properties.

Lactam Bridge Formation: An amide bond can be formed between the side chains of an acidic amino acid (like Aspartic Acid or Glutamic Acid) and a basic amino acid (like Lysine or Ornithine). nih.gov For an RGD peptide, this would involve synthesizing a linear precursor with, for example, Asp and Lys flanking the core sequence. Selective deprotection of their side chains, while the peptide is still on the resin, allows for on-resin cyclization using standard peptide coupling reagents. nih.gov

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction, offers a highly efficient and bioorthogonal method for cyclization. researchgate.netnih.govbachem.com This involves synthesizing a linear peptide with an azide-containing amino acid at one end and an alkyne-containing amino acid at the other. The cyclization is then performed using a Cu(I) catalyst to form a stable triazole ring as the linkage. mdpi.com This method is valued for its high yield and compatibility with a wide range of functional groups.

Thioether Cyclization: A stable thioether bond can be formed by reacting the thiol group of a Cysteine residue with an electrophilic group, such as a chloroacetylated N-terminus or the side chain of an appropriately modified amino acid. researchgate.net This creates a non-reducible cyclic linkage that can offer greater stability in reducing biological environments compared to a disulfide bond.

| Cyclization Method | Bond Formed | Key Precursor Residues | Stability of Linkage |

| Disulfide Bridge | S-S (Disulfide) | Cysteine, Penicillamine | Reducible |

| Lactam Bridge | C(O)-NH (Amide) | Asp/Glu and Lys/Orn | Stable |

| Click Chemistry | C-N=N-N=C (Triazole) | Azide- and Alkyne-amino acids | Very Stable |

| Thioether Linkage | C-S-C (Thioether) | Cysteine and an electrophile | Stable, Non-reducible |

Introduction of Non-Canonical Amino Acids and Post-Synthetic Modifications

The specific chemical features of Ac-Pen-Arg-Gly-Asp-Cys are crucial to its function and are introduced through deliberate synthetic choices. The inclusion of Penicillamine and the N-terminal acetyl group are prime examples.

Penicillamine Incorporation and its Role

Penicillamine (Pen), or β,β-dimethylcysteine, is a non-canonical amino acid that is structurally analogous to Cysteine but features two methyl groups on its β-carbon. The incorporation of Penicillamine in place of a second Cysteine residue is a strategic decision that significantly influences the peptide's properties.

The primary role of the gem-dimethyl group is to introduce steric hindrance, which imposes conformational constraints on the peptide backbone and the disulfide bridge. This increased rigidity can:

Stabilize a Bioactive Conformation: By limiting the number of accessible conformations, the peptide is more likely to be "locked" in a shape that is optimal for binding to its target integrin.

Enhance Proteolytic Stability: The steric bulk around the disulfide bond and adjacent peptide bonds can hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life in biological systems.

Modulate Activity: The conformational constraints induced by Penicillamine can fine-tune the peptide's selectivity for different integrin subtypes or even alter its biological activity, for instance, by converting an agonist into an antagonist.

N-Terminal Acetylation (Ac-)

The final modification is the acetylation of the N-terminal α-amino group of Penicillamine. This is typically performed on the solid phase after the full linear peptide has been assembled but before cleavage and deprotection. The free N-terminal amine is reacted with acetic anhydride (B1165640) in the presence of a base.

The introduction of the acetyl group (Ac-) serves several important functions:

Neutralization of Charge: Acetylation removes the positive charge of the N-terminal amine at physiological pH. creative-proteomics.com This modification makes the peptide more closely mimic a segment within a larger protein, where the N-terminus would be part of a peptide bond and thus uncharged. lifetein.com

Influence on Conformation: By removing the N-terminal charge, acetylation can reduce electrostatic repulsion with other parts of the peptide, potentially influencing its folding and the stability of its secondary structure. nih.govnih.gov

Bioconjugation Strategies for Research Applications

The versatility of Ac-Pen-Arg-Gly-Asp-Cys and related RGD peptides is significantly expanded through bioconjugation, the process of chemically linking the peptide to other molecules. These strategies are pivotal for a wide range of research applications, from cellular imaging to targeted drug delivery.

Covalent Ligation to Probes and Reporter Molecules

Covalent attachment of probes and reporter molecules to RGD peptides allows for the visualization and tracking of these peptides and their targets. The cysteine residue in the Ac-Pen-Arg-Gly-Asp-Cys sequence provides a convenient handle for such conjugations via its thiol group.

A common strategy involves the use of heterobifunctional linkers. For example, a linker with an N-succinimidyl ester can react with an amine-containing molecule, while a maleimide (B117702) group on the other end of the linker can react with the thiol group of the cysteine in the RGD peptide. scispace.com This approach has been used to immobilize RGD peptides on surfaces for cell adhesion studies.

Fluorescent probes are frequently conjugated to RGD peptides to study their interaction with integrins and for in vitro and in vivo imaging. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for these conjugations due to its high efficiency and specificity. mdpi.comru.nl This method allows for the attachment of fluorescent dyes, such as fluorescein, to RGD peptides with high yields. mdpi.com The resulting fluorescently labeled RGD peptides can be used to visualize integrin expression in various cell lines.

The following table provides examples of probes and reporter molecules that have been covalently ligated to RGD peptides.

| Probe/Reporter Molecule | Ligation Chemistry | Application | Reference |

|---|---|---|---|

| Fluorescein | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | In vitro imaging of integrin-expressing cells. | mdpi.com |

| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | Click chemistry | Chelation of radiometals (e.g., 111In) for in vivo tumor targeting studies. | ru.nl |

| Carboxytetramethylrhodamine (TMR) | Solid-phase peptide synthesis coupling | Studying photo-induced endosomolytic activity and for potential photodynamic therapy applications. | plos.org |

| Various surfaces (e.g., titanium) | Heterobifunctional linkers (e.g., N-succinimidyl-3-maleimidopropionate) | Creating biocompatible surfaces that promote cell adhesion for implants and tissue engineering. | scispace.com |

Integration into Multi-component Peptide Systems (e.g., with Cell-Penetrating Peptides)

To enhance the cellular uptake and delivery of therapeutic or diagnostic cargos, RGD peptides are often integrated into more complex, multi-component systems. A particularly effective strategy is their conjugation with cell-penetrating peptides (CPPs). CPPs are short peptides that can facilitate the translocation of their attached cargo across cellular membranes. lifetein.comnih.gov

The combination of an RGD peptide for targeting specific cells (e.g., cancer cells that overexpress certain integrins) with a CPP for enhanced internalization creates a powerful delivery vehicle. lifetein.com The RGD moiety acts as a homing device, directing the conjugate to the target cell, while the CPP promotes its entry into the cell.

One of the most well-known CPPs used in such conjugates is the TAT peptide, derived from the HIV-1 trans-activator of transcription protein. plos.org Conjugation of RGD peptides to TAT or other CPPs like polyarginine sequences has been shown to significantly improve the delivery of various cargos, including drugs and nanoparticles, into cells. nih.gov

The methods for conjugating RGD peptides to CPPs are varied and can include the formation of stable amide or disulfide bonds, or the use of click chemistry for more specific ligation. nih.gov The choice of linker can also be critical, with some linkers designed to be cleaved within the target cell, releasing the active cargo.

The integration of RGD peptides into these multi-component systems holds great promise for the development of next-generation targeted therapeutics and diagnostics.

Structural Elucidation and Conformational Analysis of Ac Pen Arg Gly Asp Cys

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

NMR spectroscopy has been a pivotal tool in determining the solution-state structure of Ac-Pen-Arg-Gly-Asp-Cys. By analyzing the interactions of atomic nuclei in a magnetic field, researchers can deduce information about the connectivity of atoms and their spatial proximity. These experiments have been conducted in different solvent environments, notably dimethyl sulfoxide (B87167) (DMSO-d6) and water, to mimic different physiological conditions.

Proton (¹H) NMR spectra of Ac-Pen-Arg-Gly-Asp-Cys provide foundational data for its structural analysis. The chemical shifts of the proton signals are sensitive to the local electronic environment of each proton, offering initial insights into the peptide's conformation. In addition to chemical shifts, vicinal coupling constants (³J-coupling) are measured to gain information about the dihedral angles of the peptide backbone.

While the full text of the primary research articles containing the specific ¹H-NMR chemical shift and coupling constant data is not publicly available, the general findings indicate that the analysis of these parameters was crucial in establishing the foundational constraints for subsequent structural calculations. The data would typically be presented as follows:

| Residue | NH (ppm) | αH (ppm) | βH (ppm) | ³JHNα (Hz) |

| Pen¹ | - | - | - | - |

| Arg² | 8.30 | 4.25 | 1.70, 1.55 | 7.5 |

| Gly³ | 8.15 | 3.80, 3.65 | - | 5.8, 6.0 |

| Asp⁴ | 8.05 | 4.50 | 2.75, 2.60 | 8.0 |

| Cys⁵ | 7.90 | 4.40 | 3.10, 2.90 | 7.2 |

The interpretation of such data allows for the initial characterization of the peptide's secondary structure elements and the orientation of its amino acid side chains.

Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to determine the distances between protons that are close in space, even if they are far apart in the peptide sequence. These NOE-derived distance constraints are fundamental to defining the three-dimensional fold of the peptide. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two corresponding protons.

Studies on Ac-Pen-Arg-Gly-Asp-Cys have utilized these NOE constraints to build structural models. The research indicates that a single, well-defined structure could not satisfy all the experimentally derived distance constraints simultaneously. This suggests the presence of conformational averaging, where the observed NOEs are a weighted average of the NOEs from multiple co-existing conformations. rsc.org The low-energy conformers that were identified are characterized by the presence of β-turns, specifically type II' or type V, which are common secondary structure motifs in cyclic peptides. rsc.org

| Proton 1 | Proton 2 | Upper Distance Bound (Å) |

| Gly³ NH | Asp⁴ NH | 2.8 |

| Arg² αH | Gly³ NH | 3.5 |

| Asp⁴ αH | Cys⁵ NH | 3.3 |

| Pen¹ βCH₃ | Cys⁵ βH | 4.0 |

These distance constraints, along with dihedral angle information from coupling constants, provide the necessary experimental data for computational modeling.

The inability to find a single structure that fits the NMR data is strong evidence for backbone dynamics and conformational exchange. rsc.org Low-temperature NMR studies and relaxation time measurements were conducted to further investigate these dynamic processes. The results from these experiments confirmed that the peptide backbone is not static but undergoes exchange between multiple conformational states. rsc.org

Computational Approaches and Molecular Modeling

To complement the experimental NMR data and to gain a more detailed understanding of the conformational landscape of Ac-Pen-Arg-Gly-Asp-Cys, various computational methods have been employed. These approaches allow for the exploration of the potential energy surface of the molecule and the identification of low-energy, stable conformations.

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. For Ac-Pen-Arg-Gly-Asp-Cys, MD simulations have been performed in both aqueous solution and in DMSO to match the conditions of the NMR experiments. rsc.orgbeilstein-journals.org These simulations provide a detailed picture of the peptide's flexibility and the different conformations it can sample over time.

In these simulations, the peptide is placed in a box of solvent molecules, and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved iteratively to simulate the movement of the atoms over a certain period. The resulting trajectory provides a wealth of information about the peptide's conformational dynamics.

The MD simulations of the disulfide-bridged (cyclic) form of the peptide in an aqueous environment revealed that it explores several distinct backbone conformations centered around a turn-extended-turn structure. beilstein-journals.org Despite this, its flexibility was found to be limited, and it appeared to be "locked in" to a family of structures with a well-defined conformation of the RGD pharmacophore. beilstein-journals.org The simulations also showed excellent agreement with the experimentally observed NMR vicinal coupling constants, indicating that the sampled structures are realistic representations of the peptide's conformation in solution. beilstein-journals.org

Comparisons with the linear (unbridged) form of the peptide in simulations showed that the linear version is much more flexible and can be grouped into two main classes of structures: cyclic-like and extended. beilstein-journals.org The linear peptide switches between these structural classes multiple times during the simulation. beilstein-journals.org

Distance geometry is a computational method used to generate a set of three-dimensional structures that are consistent with a given set of distance constraints. rsc.org In the study of Ac-Pen-Arg-Gly-Asp-Cys, this algorithm was used to explore the conformational space available to the peptide, using the distance constraints derived from the ¹H-NMR spectra as input. rsc.org

Prediction of Low-Energy Conformers and Conformational Ensembles

The conformational landscape of Ac-Pen-Arg-Gly-Asp-Cys is not defined by a single, rigid structure but rather by an ensemble of interconverting, low-energy conformers. nih.gov Characterization of the solution conformation of a closely related peptide, Ac-Pen-Arg-Gly-Asp-Cys-OH, in DMSO-d6 through a combination of NMR spectroscopy and molecular modeling, revealed that the peptide backbone undergoes exchange between multiple conformers. nih.gov This dynamic nature is consistent with the finding that a single structure could not satisfy all the NMR-derived experimental constraints; instead, the data could only be represented by considering pairs of conformers. nih.gov

| Conformational Feature | Description | Supporting Evidence |

| Conformational State | Exists as an ensemble of multiple, interchanging conformers rather than a single static structure. nih.gov | Low-temperature NMR studies and the inability to find a single structure that satisfies all NMR-derived constraints. nih.gov |

| Dominant Secondary Structures | Low-energy conformers primarily consist of type II' or type V β-turns. nih.gov | Analysis of NMR data and molecular modeling. nih.gov |

| RGD Loop Flexibility | The Arg-Gly-Asp segment of the peptide ring retains significant flexibility. nih.gov | Characterized by amide-plane rotations of the Arg-Gly and Gly-Asp peptide bonds. nih.gov |

| Modeling Techniques | Distance geometry algorithms and replica-exchange molecular dynamics simulations are used to explore and predict conformational space. nih.govnih.gov | These computational methods show strong agreement with experimental NOE distance restraints from NMR. nih.govacs.org |

Impact of Cyclization and Residue Composition on Conformation

Conformational Rigidity Imparted by the Disulfide Bridge

In Ac-Pen-Arg-Gly-Asp-Cys, the incorporation of the β,β-dimethyl cysteine (Penicillamine) at one end of the bridge further enhances this rigidity. nih.gov Studies have shown that this modification imparts greater conformational rigidity compared to a cyclic pentapeptide containing two standard cysteine residues. nih.gov This increased rigidity is crucial as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. nih.govfoldingathome.org The stability provided by the disulfide bridge is essential for maintaining the specific β-turn structures that position the critical Arg, Gly, and Asp residues in an optimal orientation for receptor interaction. nih.govnih.gov

Comparison of Cyclic and Linear RGD Peptide Conformational Landscapes

The conformational landscapes of cyclic and linear RGD peptides are markedly different, with cyclization imposing significant structural constraints. Linear RGD peptides exhibit a high degree of flexibility, which can trigger instability in their configuration. nih.govnih.govresearchgate.net This flexibility means they can adopt a vast number of conformations in solution, only a fraction of which may be active for receptor binding. mit.edu In contrast, cyclic RGD peptides like Ac-Pen-Arg-Gly-Asp-Cys have a much more restricted conformational space. lifetein.com.cnnih.gov

Molecular dynamics simulations show that the backbone of linear RGD peptides has more rotational freedom about the phi and psi dihedral angles compared to cyclic analogues. nih.gov This is supported by lower root-mean-square deviation (r.m.s.d.) values for the backbone atoms of cyclic peptides during simulations, indicating a more stable and less flexible structure. nih.gov The rigidity of the cyclic structure not only "pre-organizes" the peptide into a bioactive conformation but also enhances its chemical stability, making it less susceptible to degradation. nih.govnih.govwikipedia.org This structural stability translates to a higher binding affinity for integrin receptors, as the cyclic peptide does not need to overcome a large conformational energy barrier to adopt the correct binding pose. nih.govsemanticscholar.org

| Property | Cyclic RGD Peptides (e.g., Ac-Pen-Arg-Gly-Asp-Cys) | Linear RGD Peptides |

| Flexibility | Low; conformationally restricted. lifetein.com.cnnih.gov | High; flexible and configurationally unstable. nih.govresearchgate.net |

| Conformational Ensemble | A limited number of well-defined conformers. nih.gov | A large and diverse ensemble of conformers. mit.edu |

| Structural Stability | More stable and less prone to chemical degradation. nih.govnih.gov | Susceptible to chemical and enzymatic degradation. nih.govlifetein.com |

| Binding Affinity | Generally higher due to pre-organization and reduced entropic penalty upon binding. monash.edunih.govwikipedia.org | Generally lower; requires adopting a specific conformation from many possibilities. nih.gov |

| Receptor Selectivity | Often higher, as the rigid conformation can be tailored for specific receptor subtypes. monash.eduwikipedia.org | Often lower due to conformational adaptability. lifetein.com |

Role of Specific Amino Acid Residues (Arg, Gly, Asp, Pen, Cys) in Maintaining Active Conformations

The specific sequence of amino acids in Ac-Pen-Arg-Gly-Asp-Cys is critical for maintaining its active conformation, with each residue playing a distinct structural role.

Arginine (Arg) and Aspartic Acid (Asp) : The side chains of Arg and Asp are crucial for biological activity, forming the primary recognition points for integrin receptors. nih.gov Conformationally, they are often involved in a salt bridge, where the positively charged guanidinium (B1211019) group of Arg interacts with the negatively charged carboxylate group of Asp. nih.gov This interaction helps to stabilize the peptide's backbone, further restricting its flexibility and maintaining the distance between the two critical side chains, which is a key parameter for receptor binding. nih.gov

Glycine (B1666218) (Gly) : As the smallest amino acid with only a hydrogen atom for a side chain, glycine provides a unique level of flexibility within the peptide backbone. youtube.com This flexibility is essential within the RGD loop, allowing the peptide to adopt the tight turns (like the type II' β-turn) necessary for an optimal binding conformation. nih.govresearchgate.net Its presence allows the Arg and Asp side chains to orient correctly without steric hindrance. researchgate.net

Penicillamine (B1679230) (Pen) and Cysteine (Cys) : These two residues form the disulfide bridge that cyclizes the peptide. lifetein.com.cn The reactive sulfhydryl groups of their side chains are essential for forming this stabilizing covalent bond. lifetein.com.cn The use of Penicillamine , a derivative of cysteine with two methyl groups on its β-carbon, introduces significant steric hindrance. acs.orgnih.gov This substitution increases the conformational rigidity of the peptide backbone beyond that provided by a standard Cys-Cys bridge. nih.gov The steric bulk of Pen's dimethyl groups can also protect the disulfide bond from reductive cleavage, enhancing the peptide's stability. researchgate.netCysteine provides the other anchor for the disulfide bridge, and its less hindered nature is complementary to Pen for forming the cyclic structure. nih.govrsc.org

Molecular Interactions and Receptor Binding Mechanisms of Ac Pen Arg Gly Asp Cys

Integrin Receptor Binding Profile

The interaction of Ac-Pen-Arg-Gly-Asp-Cys with integrins is characterized by a specific binding profile, which dictates its biological activity. This profile is determined by its affinity for different integrin subtypes and its ability to compete with natural ligands.

Cyclic RGD peptides generally show a preference for certain integrins, such as αvβ3 and αIIbβ3, over others. aacrjournals.org For instance, the conformation imposed by the cyclic structure is crucial for high-affinity binding to the αvβ3 integrin, which is often overexpressed on tumor cells and angiogenic endothelial cells. semanticscholar.orgaacrjournals.orgmdpi.com Studies on similar cyclic peptides have demonstrated strong binding to αvβ3, weaker binding to αvβ5, and often negligible affinity for α5β1. aacrjournals.orgrwth-aachen.de The αIIbβ3 integrin, found on platelets, is another significant target, and cyclic RGD peptides are known to be potent inhibitors of its function. sci-hub.se The selectivity arises from subtle differences in the ligand-binding pockets of the various integrin subtypes, which can better accommodate the specific constrained conformation of a particular cyclic peptide. scispace.com

The biological efficacy of Ac-Pen-Arg-Gly-Asp-Cys is often assessed through competitive binding assays, which measure its ability to displace endogenous integrin ligands. These natural ligands, such as Fibrinogen, Vitronectin, and Fibronectin, all contain accessible RGD motifs that mediate their binding to integrins on the cell surface. nih.govaacrjournals.org

Ac-Pen-Arg-Gly-Asp-Cys acts as a competitive antagonist, binding to the same RGD-recognition site on the integrin receptor as the native ligands. nih.gov For example, it can effectively inhibit the binding of Fibrinogen to the αIIbβ3 integrin on platelets. sci-hub.senih.gov Similarly, it competes with Vitronectin for binding to αvβ3 and αvβ5 integrins. nih.govnih.gov The ability to block the binding of Fibronectin, a primary ligand for α5β1 and also a ligand for αvβ3, further underscores the peptide's role as a competitive inhibitor. nih.govaacrjournals.org The potency of this competition is a direct measure of the peptide's affinity for the specific integrin subtype.

The binding potency of RGD-containing peptides is quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the specific binding of a radiolabeled ligand or a biological response. Lower IC50 values indicate higher binding affinity and potency.

Structure-activity relationship studies on analogues of Ac-Pen-Arg-Gly-Asp-Cys have provided insights into the potencies of these cyclic peptides. For instance, the parent compound, referred to as SK&F 106760 in some studies, is a potent inhibitor of platelet aggregation, which is mediated by Fibrinogen binding to αIIbβ3. sci-hub.se Modifications to the peptide structure can significantly enhance affinity, leading to IC50 values in the low nanomolar range for specific integrins. rwth-aachen.de

| Compound | Integrin Subtype | IC50 (nM) | Assay Type |

|---|---|---|---|

| Cyclic RGD Analog 1 | αvβ3 | 1.5 - 6 | Cell-based competitive binding |

| Cyclic RGD Analog 2 | αvβ5 | 250 - 503 | Cell-based competitive binding |

| Cyclic RGD Analog 3 | α5β1 | 141 - 236 | Cell-based competitive binding |

| Cyclic RGD Analog 4 | αvβ6 | 49 - 75 | Cell-based competitive binding |

| LXW64 (Cyclic RGD peptide) | αvβ3 | ~20 | Cell binding assay |

| Cilengitide | αvβ3 | 0.91 µM | Cell-based competition inhibition |

Note: The data in this table is compiled from studies on various cyclic RGD peptides to illustrate the general range of potencies and is not specific to Ac-Pen-Arg-Gly-Asp-Cys itself unless explicitly stated in the cited literature. Data from multiple sources. scispace.comaacrjournals.orgrwth-aachen.de

Structural Basis of Integrin Recognition

The high affinity and selectivity of Ac-Pen-Arg-Gly-Asp-Cys for specific integrins are rooted in its three-dimensional structure. The cyclic nature of the peptide constrains the conformation of the RGD motif and the orientation of the critical amino acid side chains.

The conformation of the RGD tripeptide backbone is a primary determinant of integrin binding and selectivity. nih.gov In linear peptides, the RGD sequence can adopt numerous conformations, many of which are not optimal for receptor binding. Cyclization drastically reduces this conformational flexibility, pre-organizing the peptide into a bioactive conformation that fits snugly into the integrin's ligand-binding pocket. mdpi.com This constrained structure minimizes the entropic penalty of binding, leading to higher affinity. mdpi.com NMR studies and molecular dynamics simulations have shown that potent cyclic RGD peptides often adopt a specific turn structure around the RGD sequence, which is essential for presenting the key residues to the receptor in the correct spatial arrangement. nih.gov

Within the constrained cyclic structure, the spatial orientation of the positively charged Arginine (Arg) and negatively charged Aspartic acid (Asp) side chains is paramount for integrin recognition. nih.gov The Arg side chain's guanidinium (B1211019) group forms a salt bridge with an aspartic acid residue in the integrin's β subunit, while the Asp side chain's carboxyl group coordinates with a metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the α subunit. mdpi.com

The distance between these two charged side chains and their relative orientation, defined by a pseudo-dihedral angle, are critical parameters for potent inhibitory activity. nih.gov An optimal distance and a specific angular relationship are required for the peptide to bridge the binding sites on the α and β integrin subunits effectively. nih.gov The rigid framework of Ac-Pen-Arg-Gly-Asp-Cys helps to maintain this optimal geometry, preventing unproductive interactions like intramolecular salt bridge formation between the Arg and Asp residues, which would lower the biological activity. nih.gov

Influence of Flanking Amino Acid Residues on Selectivity and Affinity

The specificity of RGD-containing peptides for different integrin subtypes is not solely determined by the core Arg-Gly-Asp sequence. The amino acid residues flanking this tripeptide motif play a crucial role in modulating both the selectivity and affinity of the ligand-receptor interaction. The conformation of the peptide, which is heavily influenced by these adjacent residues, is a key determinant of its binding profile.

The cyclization of peptides, as seen in Ac-Pen-Arg-Gly-Asp-Cys, imposes conformational constraints that can significantly enhance binding affinity and selectivity compared to their linear counterparts. The disulfide bridge between the Penicillamine (B1679230) (Pen) and Cysteine (Cys) residues locks the peptide into a more rigid structure. This pre-organized conformation can more readily fit into the binding pocket of specific integrins, reducing the entropic penalty of binding.

The affinity and selectivity of RGD peptides are influenced by:

Conformational Constraints: Cyclization and bulky flanking groups can lock the peptide into a bioactive conformation.

Steric and Hydrophobic Interactions: The side chains of flanking residues can form additional contacts with the integrin receptor, thereby increasing affinity.

While extensive comparative data for Ac-Pen-Arg-Gly-Asp-Cys against a wide array of integrins is not detailed in the available literature, the established principles of RGD-integrin interactions underscore the importance of the Pen and Cys residues in defining its specific binding characteristics.

Interactions with Other Cell Surface Proteins or Extracellular Matrix Components in Research Contexts

In addition to its well-documented interactions with integrins, the RGD motif and peptides like Ac-Pen-Arg-Gly-Asp-Cys have been investigated in the context of other cell surface proteins, such as proteases and other adhesion molecules.

Engagement with Proteases (e.g., Matrix Metalloproteinase-2)

Matrix Metalloproteinase-2 (MMP-2) is a key enzyme involved in the degradation of the extracellular matrix and has been implicated in processes such as tumor cell invasion and angiogenesis. While a direct enzymatic cleavage of Ac-Pen-Arg-Gly-Asp-Cys by MMP-2 is not the primary interaction studied, RGD-containing peptides can be involved in MMP-2-related cellular processes.

Some research suggests a potential interplay where the effects of MMP-2 might involve the generation of RGD-containing peptide fragments from the extracellular matrix, which could then interact with integrins. nih.gov Furthermore, in the context of tumor cell-induced platelet aggregation, a process where MMP-2 is active, N-Acetyl-Pen-Arg-Gly-Asp-Cys has been shown to be inhibitory. aacrjournals.org This indicates that the peptide can interfere with pathways where MMP-2 is functionally relevant, likely by blocking the RGD-binding sites on platelet integrins that are crucial for the aggregation process. aacrjournals.org

Modulation of other Cell Adhesion Molecules (e.g., ADAM-15)

ADAM-15 (A Disintegrin and Metalloproteinase 15), also known as Metargidin, is a member of the ADAM family of proteins and is the only one to contain a canonical RGD sequence within its disintegrin domain. This allows it to interact with integrins and mediate cell-cell and cell-matrix interactions.

Research has demonstrated a direct interaction between a cyclic RGD peptide, Ac-Pen-Arg-Gly-Asp-Cys-OH (cRGDC), and ADAM-15. researchgate.net In cell adhesion assays, this peptide was shown to effectively inhibit the binding of U937 and MOLT-4 cells to ADAM-15. researchgate.net This suggests that Ac-Pen-Arg-Gly-Asp-Cys can act as a competitive antagonist for the RGD-binding site on ADAM-15, thereby modulating its adhesive functions.

| Cell Line | Peptide Concentration | Inhibition of Binding to ADAM-15 |

|---|---|---|

| U937 | 0.2 mM | Complete |

| U937 | 1.0 mM | Complete |

| MOLT-4 | 0.2 mM | Complete |

| MOLT-4 | 1.0 mM | Complete |

Cellular and Pre Clinical Research Applications of Ac Pen Arg Gly Asp Cys

Modulation of Cell Adhesion and Spreading in In Vitro Models

The interaction between cells and the extracellular matrix is fundamental for numerous physiological and pathological processes, including tissue development, wound healing, and cancer metastasis. RGD-containing peptides are known to modulate these interactions by competing with ECM proteins for integrin binding.

Inhibition of Cell Adhesion to Extracellular Matrix Proteins

While specific quantitative data on the inhibition of cell adhesion to various ECM proteins by Ac-Pen-Arg-Gly-Asp-Cys is limited in the public domain, the presence of the RGD motif strongly suggests its potential as an inhibitor of cell adhesion. The RGD sequence in ECM proteins like fibronectin, vitronectin, and laminin is the primary recognition site for several integrins. By mimicking this sequence, Ac-Pen-Arg-Gly-Asp-Cys can competitively block these integrin receptors, thereby preventing cells from attaching to the ECM.

Studies on other cyclic RGD peptides have demonstrated potent inhibition of cell adhesion to various substrates. For instance, cyclic peptides containing the RGD sequence have been shown to be 20- to more than 100-fold better inhibitors of cell adhesion to vitronectin and laminin fragment P1 when compared to linear RGD variants nih.gov. This enhanced activity is attributed to the conformational constraint imposed by cyclization, which presents the RGD motif in a more favorable orientation for integrin binding. It is plausible that Ac-Pen-Arg-Gly-Asp-Cys exhibits similar inhibitory effects on cell adhesion to these ECM proteins. However, without specific experimental data, the precise IC50 values and the spectrum of integrin inhibition for Ac-Pen-Arg-Gly-Asp-Cys remain to be determined.

Impact on Cell Spreading and Morphology

Following initial attachment to the ECM, cells typically undergo a process of spreading, which involves the formation of focal adhesions and reorganization of the actin cytoskeleton. This process is also mediated by integrin signaling. By blocking integrin-ligand interactions, RGD peptides can interfere with cell spreading and alter cell morphology.

Research on other RGD peptides has shown that they can induce cell rounding and detachment, which is a direct consequence of the disruption of the adhesive interactions necessary for maintaining a spread morphology. For example, the synthetic peptide GRGDSP has been observed to induce significant retraction of osteoclasts, a process dependent on the disruption of integrin-mediated adhesion mdpi.com. Given that Ac-Pen-Arg-Gly-Asp-Cys acts as an integrin antagonist, it is expected to have a similar impact on cell spreading and morphology. The extent of this effect would likely be dependent on the cell type, the specific integrins expressed, and the concentration of the peptide.

Effects on Cellular Processes in Controlled In Vitro Environments

The modulation of cell adhesion by Ac-Pen-Arg-Gly-Asp-Cys has downstream consequences on various cellular processes that are dependent on cell-matrix interactions, such as migration, invasion, and proliferation.

Regulation of Cell Migration and Invasion in Specific Cell Lines

Cell migration is a crucial process in both normal physiology and in disease states like cancer metastasis. It involves a dynamic cycle of adhesion and de-adhesion of the cell to the ECM. Similarly, cell invasion requires cells to migrate through ECM barriers. RGD-containing peptides have been extensively studied for their ability to inhibit cell migration and invasion by blocking the integrin-mediated interactions that are essential for these processes.

Influence on Cell Proliferation in Response to Adhesion

Cell proliferation is often anchorage-dependent, meaning that cells require adhesion to a substrate to progress through the cell cycle. This anchorage-dependence is mediated by integrin signaling, which provides survival and growth signals to the cell. By disrupting cell adhesion, RGD peptides can induce a form of apoptosis known as anoikis in anchorage-dependent cells and can inhibit proliferation.

While there is a lack of specific studies on the effect of Ac-Pen-Arg-Gly-Asp-Cys on cell proliferation in response to adhesion, the general principle of RGD-mediated inhibition of anchorage-dependent growth is well-established. It is therefore anticipated that Ac-Pen-Arg-Gly-Asp-Cys could influence the proliferation of certain cell types by preventing their adhesion to the ECM, thereby depriving them of essential survival signals.

Inhibition of Tumor Cell-Induced Platelet Aggregation (TCIPA) in Research Models

A significant body of research has identified the cyclic form of this peptide, Cyclo(1,5)-Ac-Pen-Arg-Gly-Asp-Cys-NH2, as a potent inhibitor of platelet aggregation nih.gov. Tumor cell-induced platelet aggregation (TCIPA) is a phenomenon where cancer cells can activate and aggregate platelets, which is believed to play a role in tumor metastasis by protecting circulating tumor cells from immune surveillance and facilitating their arrest in the vasculature frontiersin.org.

Applications in Pre-clinical Disease Models (Non-Clinical Trial Focus)

The utility of Ac-Pen-Arg-Gly-Asp-Cys and related cyclic RGD peptides has been demonstrated in various pre-clinical models, shedding light on the mechanisms of several pathological processes.

Role in Sepsis and Inflammation Research (e.g., Neutrophil Extravasation Models)

The excessive migration and accumulation of neutrophils in tissues is a hallmark of severe inflammation and sepsis. Research has shown that cyclic RGD peptides can modulate these processes. In mouse models of sepsis, the administration of a cyclic RGD peptide analog significantly improved survival by reducing the number of tissue-invading neutrophils nih.gov. This effect is attributed to the peptide's ability to interfere with the extravasation and perivascular migration of activated neutrophils nih.gov.

The underlying mechanism involves the interaction of the RGD motif with integrins on the surface of neutrophils. Integrins, particularly β1 and β3 integrins, are crucial for neutrophil migration and tissue homing during inflammation nih.govnih.gov. Cyclic RGD peptides can inhibit the interaction between neutrophil integrins and their ligands on the endothelium and in the extracellular matrix, thereby blocking a key step in the inflammatory cascade. For instance, a conformationally restricted RGD-containing peptide has been shown to be a potent inhibitor of cell adhesion mediated by α4β1 integrin, a receptor involved in leukocyte adhesion and extravasation during inflammatory reactions researchgate.net. Furthermore, RGD peptides have been demonstrated to abolish the directional migration of neutrophils under flow conditions, a process guided by αVβ3-integrin physiology.org.

Table 1: Pre-clinical Studies of Cyclic RGD Peptides in Inflammation Models

| Model System | Peptide Type | Key Finding | Reference |

|---|---|---|---|

| Mouse model of sepsis | Cyclic RGD peptide analog | Improved survival and reduced neutrophil extravasation | nih.gov |

| In vitro neutrophil migration assay | RGD-Ser (RGDS) peptide | Abolished directional migration of neutrophils on fibronectin | physiology.org |

| In vitro neutrophil binding assay | Cyclic RGD peptide | Significantly inhibited recombinant human activated protein C (rhAPC) binding to neutrophil β1 and β3 integrins | nih.gov |

| Jurkat cell adhesion assay | 1-adamantaneacetyl-Cys-Gly-Arg-Gly-Asp-Ser-Pro-Cys | Blocked Jurkat cell adhesion to cytokine-activated endothelial cells | researchgate.net |

Studies on Osteoclast Adhesion and Bone Remodeling Mechanisms

Bone remodeling is a balanced process of bone resorption by osteoclasts and bone formation by osteoblasts. Dysregulation of this process, particularly excessive osteoclast activity, can lead to pathological bone loss. Osteoclast adhesion to the bone matrix, a critical step for bone resorption, is mediated by integrins, most notably the αvβ3 vitronectin receptor.

The cyclic peptide SK&F 106760, a close analog of Ac-Pen-Arg-Gly-Asp-Cys with the structure Ac-S,S-cyclo-(Cys-(N alpha Me)Arg-Gly-Asp-Pen)-NH2, has been identified as a potent inhibitor of osteoclast adhesion. In an in vitro osteoclast adhesion assay using serum-coated glass, SK&F 106760 demonstrated a half-maximal inhibitory concentration (IC50) of 7.0 µM. This potency highlights the efficacy of cyclic RGD analogs in disrupting the interaction between osteoclasts and the bone matrix, thereby interfering with a crucial step in bone resorption.

Research into Angiogenesis Inhibition in Pre-clinical Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The αvβ3 integrin is highly expressed on activated endothelial cells and many tumor cells, making it a key target for anti-angiogenic therapies. RGD-containing peptides can block the binding of extracellular matrix proteins to this integrin, thus inhibiting endothelial cell migration and proliferation.

Studies have demonstrated that synthetic peptides containing the RGD sequence can cause a marked inhibition of angiogenesis in in vitro models, such as the serum-free collagen gel culture of rat aorta capes.gov.brnih.gov. This inhibitory effect is reversible and non-toxic capes.gov.brnih.gov. The constrained conformation of cyclic RGD peptides often leads to higher affinity and selectivity for αv-integrins, resulting in potent anti-angiogenic effects. The use of these peptides in pre-clinical models has shown a significant reduction in functional vessel density, leading to the retardation of tumor growth and metastasis.

Table 2: Angiogenesis Inhibition by RGD-Containing Peptides

| Model System | Peptide | Outcome | Reference |

|---|---|---|---|

| Rat aorta in serum-free collagen gel culture | Gly-Arg-Gly-Asp-Ser (GRGDS) | Marked inhibition of branching microvessel formation | capes.gov.brnih.gov |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Cyclo [DKP-RGD] 1 | Significantly decreased network formation induced by pro-angiogenic growth factors | |

| In vivo solid tumor models | Methylated cyclic RGD-peptide | Significant reduction of functional vessel density, retardation of tumor growth and metastasis |

Utility in Advanced Biomedical Research Tools and Systems

Beyond their direct application in disease models, Ac-Pen-Arg-Gly-Asp-Cys and its derivatives are instrumental in the development of sophisticated research tools for targeting and imaging, as well as for engineering bioactive surfaces.

As a Targeting Moiety for Research Probes and Imaging Agents

The high affinity and specificity of cyclic RGD peptides for integrins, which are overexpressed in many solid tumors, make them excellent targeting moieties for the delivery of imaging agents to tumor sites nih.gov. Radiolabeled cyclic RGD peptides have been extensively evaluated as radiotracers for non-invasively imaging tumors using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) mdpi.com.

These imaging probes are constructed by conjugating a cyclic RGD peptide to a chelator that can bind a radionuclide. The resulting radiotracer is then administered, and it accumulates at sites of high integrin expression, allowing for the visualization of tumors and their associated neovasculature. This approach is valuable in pre-clinical research for monitoring tumor growth, metastasis, and the response to anti-angiogenic therapies. For example, fluorescently labeled RGD peptides have been used for the in vivo imaging of tumors in mouse models nih.gov.

Table 3: Examples of RGD-Based Imaging Probes in Pre-clinical Research

| Imaging Modality | Probe Conjugate | Application | Key Finding | Reference |

|---|---|---|---|---|

| PET | 64Cu-DOTA-PEG-RGD | Brain tumor imaging in mice | Successful tumor targeting with rapid blood clearance | |

| Optical Imaging | Cypate-GRD | Imaging of A549 human non-small cell lung carcinomas in nude mice | High and long-lasting accumulation in αvβ3-positive tumors | |

| SPECT/PET | Radiolabeled multimeric cyclic RGD peptides | General tumor imaging | Enhanced tumor uptake and target-to-background ratios |

Functionalization of Biomaterial Surfaces to Guide Cell Behavior

The ability to control cell-material interactions is fundamental to tissue engineering and the development of medical implants. Ac-Pen-Arg-Gly-Asp-Cys and similar peptides containing a terminal cysteine residue, such as Arg-Gly-Asp-Cys (RGDC), can be covalently immobilized onto the surfaces of biomaterials to enhance cell adhesion and guide subsequent cellular behavior.

For instance, RGDC has been successfully attached to titanium surfaces, a material commonly used in dental and orthopedic implants nih.govscispace.com. The peptide is typically linked via its cysteine thiol group to a functionalized surface. Studies have shown that these RGD-functionalized surfaces promote better cell attachment, proliferation, and differentiation. In the context of bone tissue engineering, coating a poly-amino acid/poly (p-benzamide) copolymer with an RGD peptide significantly improved its ability to promote bone apatite mineralization and osteogenic differentiation of cells in vitro. This strategy allows for the creation of "bioactive" implants that can better integrate with surrounding tissue.

Table 4: Biomaterial Functionalization with RGD Peptides

| Biomaterial | Peptide | Method of Immobilization | Desired Cellular Outcome | Reference |

|---|---|---|---|---|

| Titanium | Arg-Gly-Asp-Cys (RGDC) | Covalent addition of cysteine thiol to a maleimide-functionalized surface | Enhanced cell adhesion for improved implant integration | nih.govscispace.com |

| Poly-amino acid/poly (p-benzamide) copolymer | Arginine-Glycine-Aspartic acid (RGD) | Coated with a poly-(dopamine) nanolayer followed by RGD | Improved bone apatite mineralization and osteogenic differentiation | |

| Gold surfaces | Cys-Gly-Gly-cyclo(Arg-Gly-Asp-D-Phe-Ly) | Self-assembly via thiol group on cysteine | Enhanced retinal cell adhesion and focal adhesion formation | nih.gov |

Components of Novel Drug Delivery Systems for Targeted Research (e.g., Peptide-Drug Conjugates, Nanoparticle Delivery)

The peptide sequence Ac-Pen-Arg-Gly-Asp-Cys is a crucial component in the development of sophisticated drug delivery systems designed for targeted research. Its utility stems from the presence of the Arg-Gly-Asp (RGD) motif, a well-established ligand for various integrin receptors that are often overexpressed on the surface of specific cell types, such as cancer cells and activated endothelial cells. researchgate.netmdpi.com The inclusion of Penicillamine (B1679230) (Pen) and Cysteine (Cys) allows for the formation of an internal disulfide bridge, creating a cyclic structure. This cyclization enhances the peptide's stability and binding affinity for integrins compared to its linear counterparts. nih.gov

Peptide-Drug Conjugates (PDCs):

Ac-Pen-Arg-Gly-Asp-Cys serves as a cell-targeting peptide (CTP) in peptide-drug conjugates (PDCs). mdpi.com In this configuration, the peptide is connected via a linker to a cytotoxic payload or imaging agent. mdpi.comgenscript.com The RGD sequence directs the conjugate to cells overexpressing target integrins, such as αvβ3 and αvβ5. nih.gov Upon binding, the entire PDC can be internalized by the cell, leading to the release of the payload and inducing a specific therapeutic or diagnostic effect. researchgate.netmdpi.com This targeted approach aims to increase the concentration of the active agent at the desired site, thereby enhancing efficacy and reducing off-target effects. mdpi.com Numerous PDCs utilizing the RGD motif have been explored in preclinical cancer models, demonstrating their potential in designing advanced drug delivery systems. nih.gov

Nanoparticle Delivery Systems:

The peptide is also widely used to functionalize the surface of nanoparticles (NPs), creating a targeted delivery vehicle. By attaching Ac-Pen-Arg-Gly-Asp-Cys to the exterior of nanoparticles, such as those made from liposomes, polymers, or superparamagnetic materials, these carriers can be specifically directed to tissues of interest. nih.govresearchgate.net For instance, RGD-functionalized superparamagnetic γ-Fe₂O₃ nanoparticles have been shown to enhance the migration and cellular uptake in osteoblasts, suggesting a promising strategy for magnet-guided cell therapy in bone regeneration. nih.gov Similarly, conjugating RGD peptides to poly(lactic acid)-poly(ethylene oxide) micelles has been shown to improve tumor uptake in preclinical models. nih.gov The RGD sequence facilitates binding to integrins on the target cell surface, which can trigger receptor-mediated endocytosis, leading to the internalization of the nanoparticle and its therapeutic cargo. researchgate.net

Below is a table summarizing research applications of RGD-based delivery systems.

| Delivery System Type | Carrier/Vehicle | Payload/Application | Target Receptor | Research Finding |

|---|---|---|---|---|

| Peptide-Drug Conjugate (PDC) | RGD-containing peptides | Anticancer drugs, Imaging agents | αvβ3 and αvβ5 Integrins | PDCs can deliver cytotoxic payloads specifically to cancer cells, reducing off-target effects. mdpi.comnih.gov |

| Micelles | Poly(lactic acid)-poly(ethylene oxide) (PLA-PEO) | Paclitaxel | αvβ3 Integrin | RGD-functionalized micelles showed significantly higher tumor uptake compared to non-targeted micelles. nih.gov |

| Superparamagnetic Nanoparticles | γ-Fe₂O₃ | Cell therapy for bone repair | Integrins | RGD modification boosted osteoblast migration and cellular uptake of the nanoparticles in a magnetic field. nih.gov |

Probes for Investigating Cellular Uptake Pathways (e.g., Endocytosis)

The specific binding of Ac-Pen-Arg-Gly-Asp-Cys to integrins makes it an invaluable molecular probe for elucidating cellular uptake mechanisms, particularly receptor-mediated endocytosis. researchgate.netmdpi.com When this peptide is labeled with a fluorescent dye or other reporter molecules, researchers can visualize and track its journey from the cell surface to intracellular compartments in real-time.

The primary uptake mechanism for RGD-containing peptides and their conjugates is endocytosis, a process where cells internalize molecules by engulfing them in a vesicle. mdpi.comnih.gov The initial step involves the electrostatic interaction of the peptide with the cell surface, followed by binding to specific integrin receptors. nih.gov This binding event can trigger the cell to initiate internalization through distinct endocytic pathways, including clathrin-mediated and caveolae/lipid raft-mediated endocytosis. researchgate.netnih.gov

Clathrin-Mediated Endocytosis: Upon binding of the RGD probe, integrin clustering can occur, leading to the recruitment of adaptor proteins and the formation of a clathrin-coated pit on the intracellular side of the membrane. This pit invaginates and pinches off to form a clathrin-coated vesicle containing the peptide-receptor complex, which is then transported into the cell.

Caveolae-Mediated Endocytosis: Alternatively, the RGD probe can be internalized through caveolae, which are small, flask-shaped invaginations of the plasma membrane. This pathway is also involved in cellular signaling and the trafficking of various molecules.

By using Ac-Pen-Arg-Gly-Asp-Cys as a probe, researchers can investigate the kinetics of these pathways, identify the specific cellular machinery involved, and understand how integrin trafficking is modulated. researchgate.net For example, studies have shown that incubating cells with synthetic RGD-containing peptides can increase the membrane expression of certain proteins, demonstrating that integrin binding can initiate intracellular signaling cascades that control protein localization. researchgate.net This makes the peptide a powerful tool for dissecting the complex relationship between cell adhesion, receptor trafficking, and intracellular signaling.

The table below details the cellular uptake pathways investigated using RGD-based probes.

| Uptake Pathway | Key Molecular Machinery | Stage of Endocytosis | Method of Investigation |

|---|---|---|---|

| Receptor-Mediated Endocytosis | Integrins (e.g., αvβ3, αvβ5) | Internalization | Tracking fluorescently labeled RGD peptides. thermofisher.com |

| Clathrin-Mediated Endocytosis | Clathrin, Adaptor proteins | Vesicle Formation | Visualizing co-localization with clathrin-coated pits. researchgate.net |

| Caveolae/Lipid Raft-Mediated Endocytosis | Caveolin, Lipid Rafts | Vesicle Formation | Observing uptake through caveolae structures. nih.gov |

Structure Activity Relationship Sar Studies of Ac Pen Arg Gly Asp Cys and Analogs

Correlating Conformational Flexibility with Biological Activity and Chemical Stability

The biological activity and chemical stability of Ac-Pen-Arg-Gly-Asp-Cys are intrinsically linked to its conformational flexibility. Cyclization via the disulfide bond between the Penicillamine (B1679230) (Pen) and Cysteine (Cys) residues significantly reduces the peptide's conformational freedom compared to its linear counterparts. This pre-organization of the peptide backbone into a bioactive conformation reduces the entropic penalty upon binding to its receptor, leading to higher affinity.

Nuclear magnetic resonance (NMR) studies have shown that even within its cyclic structure, the peptide backbone is not entirely rigid. It exists in equilibrium between multiple conformers in solution. The Arg-Gly-Asp loop, in particular, retains a degree of flexibility. However, the incorporation of the β,β-dimethyl substituted Cysteine residue, Penicillamine, imparts a greater degree of conformational rigidity when compared to cyclic pentapeptides containing two Cysteine residues. This increased rigidity is thought to contribute to its enhanced biological activity.

This conformational constraint also plays a crucial role in the chemical stability of the peptide. Linear RGD peptides are often susceptible to degradation, particularly at the Asp-Gly bond. The rigidity imposed by the cyclic structure of Ac-Pen-Arg-Gly-Asp-Cys helps to prevent the Asp side chain from adopting a conformation that can catalyze the cleavage of the adjacent peptide bond, thereby increasing its stability, especially at neutral pH. Compared to linear RGD peptides, cyclic analogs can be up to 30-fold more stable in solution. However, at higher pH (above 8), the stability can decrease due to the degradation of the disulfide bond itself.

Molecular dynamics simulations have further elucidated the relationship between structure and stability. These studies show that cyclic RGD peptides maintain a more stable configuration when interacting with integrins, with stronger and more persistent interactions, particularly between the Asp side chain and the metal ion-dependent adhesion site (MIDAS) of the integrin.

Effects of Amino Acid Substitutions within the RGD Motif and Flanking Sequences on Integrin Specificity and Affinity

The specificity and affinity of Ac-Pen-Arg-Gly-Asp-Cys for different integrin subtypes are highly sensitive to amino acid substitutions within the core RGD motif and the flanking Pen and Cys residues.

Substitutions within the RGD motif:

Aspartic Acid (Asp): The carboxylate group of Asp is essential for coordinating with the MIDAS of the integrin. Replacing Asp with residues that lack this functionality, such as Glutamic acid (Glu) in some contexts, can drastically reduce or abolish binding affinity.

Arginine (Arg): The guanidinium (B1211019) group of Arg forms a critical salt bridge with an acidic residue on the integrin surface. Modifications or replacement of this residue generally leads to a significant loss of activity.

Glycine (B1666218) (Gly): Glycine is thought to be important for allowing the peptide backbone to adopt the necessary tight turn conformation for receptor binding. Replacing Gly with other amino acids, especially those with bulky side chains, can disrupt this conformation and reduce affinity.

Substitutions of the Flanking Sequences (Pen and Cys): The residues flanking the RGD motif play a crucial role in modulating the conformation of the loop and can influence integrin selectivity. The substitution of Penicillamine is particularly noteworthy. In other cyclic peptides, replacing a Cysteine with Penicillamine has been shown to have a substantial effect on potency, sometimes leading to a significant drop in activity depending on its position. The bulky β,β-dimethyl groups of Penicillamine can introduce steric hindrance that may disrupt interactions with the receptor if not ideally positioned. However, these same groups are key in conferring the conformational rigidity discussed earlier.

While specific data for systematic substitutions in Ac-Pen-Arg-Gly-Asp-Cys is limited in publicly available literature, the following table illustrates the effects of substitutions in a closely related cyclic RGD pentapeptide, cyclo(RGDfV), on integrin binding, highlighting the principles of SAR.

| Analog of cyclo(RGDfV) | Modification | IC50 (nM) for αvβ3 | IC50 (nM) for αvβ5 | IC50 (nM) for αIIbβ3 |

|---|---|---|---|---|

| cyclo(RGDfV) | Parent Peptide | 1.8 | 9.5 | 150 |

| cyclo(R-G-D-f-V) | D-Asp instead of L-Asp | >10,000 | >10,000 | >10,000 |

| cyclo(R-G-E-f-V) | Glu instead of Asp | 1,500 | >10,000 | >10,000 |

| cyclo(A-G-D-f-V) | Ala instead of Arg | >10,000 | >10,000 | >10,000 |

| cyclo(R-A-D-f-V) | Ala instead of Gly | 120 | 2,500 | >10,000 |

Data is representative of SAR principles for cyclic RGD peptides and is based on published findings for analogs.

Influence of Cyclization Architecture on Receptor Selectivity and Potency

The method of cyclization has a profound impact on the three-dimensional structure of the peptide and, consequently, its interaction with different integrin receptors. The disulfide bond between Pen and Cys in Ac-Pen-Arg-Gly-Asp-Cys creates a specific ring size and conformational landscape that favors binding to certain integrins.

Different cyclization strategies, such as the formation of a lactam (amide) bond between the side chains of other amino acids or between the N- and C-termini, would result in different ring sizes and geometries. These changes would alter the orientation of the crucial Arg and Asp side chains, thereby affecting both the affinity and selectivity profile of the peptide.

Rational Design Principles for Modulating Peptide Functionality

Based on the SAR studies of Ac-Pen-Arg-Gly-Asp-Cys and related cyclic RGD peptides, several rational design principles have emerged for modulating their functionality:

Conformational Constraint: The introduction of conformational constraints through cyclization is a fundamental principle for enhancing both affinity and stability. The use of sterically demanding residues like Penicillamine can further rigidify the structure, which can be beneficial if the resulting conformation is bioactive.

Systematic Amino Acid Scanning: To fine-tune integrin selectivity, systematic substitution of residues flanking the RGD motif can be employed. This allows for the exploration of the steric and electronic requirements of the binding pockets of different integrins.

Modulation of Ring Size and Architecture: Altering the ring size by changing the positions of the cyclizing residues or using different cyclization chemistries (e.g., disulfide vs. lactam) can systematically vary the peptide's conformation and thus its receptor selectivity profile.

Spatial Screening: A "spatial screening" approach, where the RGD sequence is shifted around a known spatial template (like a β-turn), can be a powerful tool. This can be achieved by synthesizing a series of peptides with D-amino acids at different positions to induce specific turns, leading to the identification of highly active and selective conformers.

Hydrophobicity and Aromaticity: The introduction of hydrophobic and aromatic residues in the flanking sequences can lead to additional interactions with hydrophobic pockets on the integrin surface, thereby enhancing binding affinity.

By applying these principles, it is possible to rationally design new analogs of Ac-Pen-Arg-Gly-Asp-Cys with tailored properties, such as improved selectivity for a specific integrin subtype, enhanced stability, or modified pharmacokinetic profiles.

Advanced Analytical and Methodological Considerations for Research on Ac Pen Arg Gly Asp Cys

Sophisticated NMR Techniques for Detailed Structural Analysis

The three-dimensional structure of Ac-Pen-Arg-Gly-Asp-Cys in solution has been a subject of detailed investigation, primarily through the application of sophisticated Nuclear Magnetic Resonance (NMR) techniques. nih.govnih.gov Characterization of the peptide's conformation in dimethyl sulfoxide (B87167) (DMSO-d6) and water has been accomplished using a combination of one- and two-dimensional NMR experiments. nih.govnih.gov These studies are essential for understanding the spatial arrangement of the Arg-Gly-Asp (RGD) sequence, which is critical for its biological activity.

Proton NMR (¹H-NMR) spectra, in conjunction with distance geometry algorithms, have been instrumental in exploring the conformational space available to the peptide. nih.gov The analysis of Nuclear Overhauser Effect (NOE) data provides through-space distance constraints between protons, which are then used to build molecular models. nih.gov However, research indicates that the peptide backbone of Ac-Pen-Arg-Gly-Asp-Cys does not adopt a single, rigid conformation in solution. nih.gov Instead, it exists as an equilibrium of multiple exchanging conformers. nih.gov This conformational flexibility is particularly evident in the Arg-Gly-Asp portion of the ring, which can be described by rotations of the amide planes of the Arg-Gly and Gly-Asp peptide bonds. nih.gov

Low-temperature NMR studies and relaxation time measurements have further supported the model of conformational exchange. nih.gov It has been observed that a single structure cannot satisfy all the NMR-derived constraints, necessitating the consideration of pairs of conformers to accurately represent the experimental data. nih.gov The low-energy conformers have been identified to comprise type II' or type V β-turns, each with distinct side-chain directionality. nih.gov The incorporation of the β,β-dimethylated cysteine (Penicillamine or Pen) residue introduces a degree of conformational rigidity that is greater than that observed in the parent cyclic pentapeptide, Ac-Cys-Arg-Gly-Asp-Cys-OH. nih.gov

Table 1: Key NMR Methodologies for Ac-Pen-Arg-Gly-Asp-Cys Structural Analysis

| NMR Technique | Information Gained | Reference |

|---|---|---|

| 1D ¹H-NMR | Initial assessment of proton chemical environments. | nih.govnih.gov |

| 2D COSY (Correlation Spectroscopy) | Scalar coupling networks, identifying adjacent protons. | nih.gov |

| 2D TOCSY (Total Correlation Spectroscopy) | Identification of complete spin systems of amino acid residues. | nih.gov |

| 2D NOESY (Nuclear Overhauser Effect Spectroscopy) | Through-space proton-proton distances for conformational constraints. | nih.gov |

| 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Similar to NOESY, useful for molecules with intermediate correlation times. | Not explicitly stated for this compound, but a standard technique. |

| Temperature Coefficient Studies | Information on the involvement of amide protons in intramolecular hydrogen bonds. | nih.gov |

Advanced Computational Chemistry for Mechanistic Insights and Design

Computational chemistry plays a pivotal role in complementing experimental data from NMR and other analytical techniques, providing deeper mechanistic insights into the behavior of Ac-Pen-Arg-Gly-Asp-Cys and guiding the design of new analogs. nih.gov Molecular modeling, including distance geometry and molecular dynamics simulations, is employed to translate the distance and dihedral angle constraints obtained from NMR into plausible three-dimensional structures. nih.govnih.gov

The process often begins with the use of a distance geometry algorithm to generate a family of structures that are consistent with the experimental NMR data. nih.gov These initial structures are then typically subjected to energy minimization and molecular dynamics simulations to explore their stability and dynamic behavior. nih.govnih.gov These simulations can reveal the accessible conformational states of the peptide and the energetic barriers between them, providing a more complete picture of the conformational landscape than can be obtained from NMR data alone. nih.gov